6-Methylmercaptopurine
Overview
Description
6-Methylmercaptopurine (6-MMP) is a metabolite of 6-mercaptopurine (6-MP), a drug commonly used in the treatment of leukemia and inflammatory bowel diseases. It is formed through the methylation of 6-MP, a process that is influenced by the activity of the enzyme thiopurine methyltransferase (TPMT). The presence of 6-MMP has been detected in various biological samples from patients undergoing 6-MP therapy, indicating its role in the drug's metabolism and therapeutic effects .
Synthesis Analysis
The synthesis of 6-MMP can occur through the methylation of 6-MP. This methylation process is genetically controlled by TPMT, which can vary among individuals, affecting the levels of 6-MMP produced during therapy. The synthesis of 6-MMP is also influenced by the presence of other metabolites, such as 6-thioguanine nucleotides (6-TGN) and 6-thioinosinic acid (6-TIA), which can be quantified using high-performance liquid chromatography .
Molecular Structure Analysis
6-MMP has a purine ring structure with a methyl group and a mercapto group attached to it. The molecular structure of 6-MMP allows it to interact with various enzymes and influence the metabolism of 6-MP. The presence of the methyl group is a result of the methylation process and is crucial for the compound's biological activity .
Chemical Reactions Analysis
6-MMP undergoes various chemical reactions in the body, including further methylation and conversion into other metabolites. For instance, 6-MMP can be converted into 6-methylmercaptopurine ribonucleoside (Me-MPR) through the action of adenosine kinase. Me-MPR can then inhibit purine synthesis de novo, leading to cytotoxic effects in cells . Additionally, 6-MMP can be catabolized into 6-methylmercapto-8-hydroxypurine, a compound identified in plasma during high-dose 6-MP infusions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-MMP, such as solubility and stability, are important for its function as a drug metabolite. These properties influence the compound's distribution in the body, its interaction with cellular targets, and its ultimate excretion. The metabolites of 6-MP, including 6-MMP, are primarily excreted in the urine, with 6-MMP being identified as a major urinary metabolite .
Relevant Case Studies
Several studies have investigated the role of 6-MMP in therapy and its potential effects on treatment outcomes. For example, the pharmacogenomics of 6-MP therapy in inflammatory bowel disease have shown that the levels of 6-MMP metabolites correlate with medication-induced toxicity, and TPMT genotyping can help optimize therapeutic response . In leukemia patients, the identification of 6-MMP ribonucleoside 5'-diphosphate and 5'-triphosphate as metabolites of 6-MP suggests their potential contribution to the drug's cytotoxicity . Additionally, the combination of 6-MP with 6-MMP ribonucleoside has been shown to potentiate antitumor effects, indicating the importance of 6-MMP in combination therapies .
Scientific Research Applications
1. Impact on Acute Lymphoblastic Leukemia (ALL) Treatment
6-Methylmercaptopurine (6-MMP), as a metabolite of 6-mercaptopurine (6-MP), plays a significant role in the treatment of childhood acute lymphoblastic leukemia (ALL). The red blood cell metabolite concentrations of 6-MMP are associated with drug response and toxicity in ALL maintenance therapy. The impact of genetic variations, such as in thiopurine methyltransferase (TPMT) and inosine triphosphate pyrophosphatase (ITPA) genes, significantly influence 6-MP metabolism and response in these patients (de Beaumais et al., 2011).
2. Role in Inflammatory Bowel Disease Therapy
6-MMP's effects in inflammatory bowel disease (IBD) are mediated via its conversion from 6-MP. The correlation of 6-MMP levels with medication-induced toxicity and TPMT genotype is significant. Elevated 6-MMP levels are linked to hepatotoxicity, and TPMT genotyping can assist in optimizing therapeutic response and identifying individuals at risk for drug-induced toxicity (Dubinsky et al., 2000).
3. Analytical Method Development for Monitoring
The development of analytical methods for monitoring 6-MP and 6-MMP in plasma is crucial for precision medicine. This allows for the optimization of drug dosage and monitoring, which is essential in treatments like acute lymphoblastic leukemia, where accurate dosing is critical (Harahap et al., 2017).
4. Pharmacokinetics in IBD Patients
Understanding the pharmacokinetics of 6-MP and 6-MMP in IBD patients is essential for effective therapy. This includes evaluating the genetic background for enzymes like TPMT, which can affect the metabolism of these drugs and their associated side effects (Derijks et al., 2004).
5. Impact of Genetic Variation on Drug Metabolism
Genetic variations significantly influence the activity of enzymes like TPMT, affecting the metabolism of 6-MP into 6-MMP. Understanding these genetic factors is vital for tailoring individual patient doses and mitigating potential side effects (Arenas et al., 2005).
Future Directions
The method employed in the research can be effectively utilized to support therapeutic drug monitoring . The measured value of 6-TGMP as an active metabolite was in the range of 29–429 pmol/8 × 10^8 erythrocytes . This indicates that a treatment dose adjustment is needed for patients with concentrations below the therapeutic range .
properties
IUPAC Name |
6-methylsulfanyl-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJIQXGRFSPYQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901654 | |
Record name | 6-(methylsulfanyl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylmercaptopurine | |
CAS RN |
50-66-8 | |
Record name | 6-Methylmercaptopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylthiopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Methylthio)purine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(methylsulfanyl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(methylthio)purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLMERCAPTOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V404DV25O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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